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Compound of Interest

Compound Name: 1-Bromooctane-d4

Cat. No.: B15140128

Technical Guide: 1-Bromooctane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromooctane-d4, a deuterated
analogue of 1-bromooctane. The information presented herein is intended to support
researchers and professionals in the fields of analytical chemistry, drug metabolism, and
pharmacokinetic studies. This document details the compound's chemical identity, physical
properties, a plausible synthetic route, and its primary application as an internal standard in
guantitative mass spectrometry.

Core Compound Information

Chemical Identity:

e Systematic Name: 1-Bromo-3,3,4,4-tetradeuteriooctane

Common Synonyms: 1-Bromooctane-d4, n-Octyl-d4 bromide

CAS Number: 1219803-37-8[1]

Molecular Formula: CsH13D4Br[2]

Molecular Weight: 197.15 g/mol [2]
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Molecular Structure:

The molecular structure of 1-Bromooctane-d4 consists of an eight-carbon straight chain where
four hydrogen atoms on the third and fourth carbons are replaced by deuterium.

o SMILES: [2H]C([2H])(CCBr)C([2H])([2H])CCCCI2]
e InChl Key: VMKOFRJSULQZRM-NZLXMSDQSA-N[2]

Physicochemical Properties

Quantitative data for 1-Bromooctane-d4 is not widely available. However, the physicochemical
properties are expected to be very similar to its non-deuterated analogue, 1-bromooctane. The
key difference is the higher molecular weight due to the presence of deuterium.

1-Bromooctane
Property 1-Bromooctane-d4 Source
(Non-deuterated)

CAS Number 111-83-1 1219803-37-8 [11[3]
Molecular Formula CsH17Br CsHi3Da4Br [2][3]
Molecular Weight 193.13 g/mol 197.15 g/mol [2][3]
Appearance Colorless liquid Neat [21[4]
Boiling Point ~200 °C Not specified [5]
Melting Point -55 °C Not specified [5]
Density ~1.11 g/cm?3 Not specified [5]
Solubility Insoluble in water Not specified

Synthesis Protocol (Hypothetical)

A specific, published synthesis protocol for 1-Bromooctane-3,3,4,4-d4 is not readily available.
However, a plausible route can be conceptualized based on the synthesis of the non-
deuterated compound and known deuteration techniques. The synthesis would likely involve
the bromination of a deuterated 1-octanol precursor.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15140128?utm_src=pdf-body
https://www.researchgate.net/publication/263946781_Selective_Catalytic_Deuterium_Labeling_of_Alcohols_during_a_Transfer_Hydrogenation_Process_of_Ketones_Using_D2O_as_the_Only_Deuterium_Source_Theoretical_and_Experimental_Demonstration_of_a_Ru-HD_Excha
https://www.researchgate.net/publication/263946781_Selective_Catalytic_Deuterium_Labeling_of_Alcohols_during_a_Transfer_Hydrogenation_Process_of_Ketones_Using_D2O_as_the_Only_Deuterium_Source_Theoretical_and_Experimental_Demonstration_of_a_Ru-HD_Excha
https://www.benchchem.com/product/b15140128?utm_src=pdf-body
https://www.researchgate.net/publication/51907329_Deuterium_Isotope_Effects_on_Drug_Pharmacokinetics_I_System-Dependent_Effects_of_Specific_Deuteration_with_Aldehyde_Oxidase_Cleared_Drugs
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111831&Mask=200
https://www.researchgate.net/publication/263946781_Selective_Catalytic_Deuterium_Labeling_of_Alcohols_during_a_Transfer_Hydrogenation_Process_of_Ketones_Using_D2O_as_the_Only_Deuterium_Source_Theoretical_and_Experimental_Demonstration_of_a_Ru-HD_Excha
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111831&Mask=200
https://www.researchgate.net/publication/263946781_Selective_Catalytic_Deuterium_Labeling_of_Alcohols_during_a_Transfer_Hydrogenation_Process_of_Ketones_Using_D2O_as_the_Only_Deuterium_Source_Theoretical_and_Experimental_Demonstration_of_a_Ru-HD_Excha
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111831&Mask=200
https://www.researchgate.net/publication/263946781_Selective_Catalytic_Deuterium_Labeling_of_Alcohols_during_a_Transfer_Hydrogenation_Process_of_Ketones_Using_D2O_as_the_Only_Deuterium_Source_Theoretical_and_Experimental_Demonstration_of_a_Ru-HD_Excha
https://pubmed.ncbi.nlm.nih.gov/30136594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540333/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of 1-Octanol-3,3,4,4-d4

This precursor could be synthesized via the reduction of a suitable carboxylic acid ester or
ketone, such as ethyl oct-3-enoate, using a deuterium source like deuterium gas (D2) with a
catalyst, followed by reduction of the ester group.

Step 2: Bromination of 1-Octanol-3,3,4,4-d4

The deuterated alcohol would then be converted to the corresponding bromide. A common
method is reaction with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid
(H2S0a).

e Reaction: C4aHoCD2CD2CH2CH20H + HBr » C4HoCD2CD2CH2CH2Br + H20
Detailed Methodology:

e To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the
deuterated 1-octanol.

e Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
e Slowly add a 48% solution of hydrobromic acid to the mixture.

* Remove the flask from the ice bath and heat the mixture to reflux for approximately 6-8
hours.

o After reflux, allow the mixture to cool to room temperature. A biphasic mixture should be
observed.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a
5% sodium bicarbonate solution, and finally with brine.

» Dry the organic layer over anhydrous magnesium sulfate.

« Filter the drying agent and purify the crude product by fractional distillation under reduced
pressure to yield 1-Bromooctane-3,3,4,4-d4.
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Applications in Research and Drug Development

The primary application of 1-Bromooctane-d4 is as an isotopically labeled internal standard for
quantitative bioanalysis using mass spectrometry (MS), typically coupled with liquid
chromatography (LC-MS) or gas chromatography (GC-MS).[1]

In drug development, particularly in pharmacokinetic and drug metabolism studies, it is crucial
to accurately measure the concentration of a drug or its metabolites in biological matrices like
plasma, urine, or tissue homogenates. Deuterated standards are considered the "gold
standard" for such applications.

Experimental Protocol: Use as an Internal Standard in
LC-MS/MS Bioanalysis

This section provides a detailed, representative protocol for the use of a deuterated internal
standard like 1-Bromooctane-d4 for the quantification of a hypothetical non-polar, small
molecule analyte ("Analyte X") in human plasma.

1. Preparation of Stock and Working Solutions:
e Analyte X Stock Solution: Prepare a 1 mg/mL stock solution of Analyte X in methanol.

 Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 1-Bromooctane-
d4 in methanol.

o Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to
create working solutions for calibration standards and quality controls. The IS working
solution should be prepared at a concentration that provides a robust signal in the mass
spectrometer (e.g., 100 ng/mL).

2. Preparation of Calibration Curve and Quality Control Samples:

e Spike blank human plasma with the Analyte X working solutions to create a calibration curve
over the desired concentration range (e.g., 1-1000 ng/mL).

e Prepare quality control (QC) samples at low, medium, and high concentrations in the same
manner.
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. Sample Preparation (Protein Precipitation):

Pipette 100 pL of each calibration standard, QC sample, or study sample into a 1.5 mL
microcentrifuge tube.

Add 20 pL of the IS working solution (100 ng/mL 1-Bromooctane-d4) to each tube, except
for blank samples.

Vortex mix for 10 seconds.

Add 300 pL of ice-cold acetonitrile to precipitate plasma proteins.

Vortex mix vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube or a 96-well plate.

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase starting composition (e.g., 80% water,
20% acetonitrile with 0.1% formic acid).

. LC-MS/MS Analysis:

LC System: A standard HPLC or UHPLC system.

Column: A C18 reverse-phase column suitable for small molecule analysis.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% B to
95% B over 5 minutes).

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction
Monitoring (MRM) mode.
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 lonization Source: Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI), likely in positive ion mode.

e MRM Transitions:
o Analyte X: A specific precursor-to-product ion transition.

o 1-Bromooctane-d4 (IS): A specific precursor-to-product ion transition (e.g., monitoring for
the loss of the bromine atom or a fragment of the deuterated alkyl chain).

5. Data Analysis:
 Integrate the peak areas for both Analyte X and the IS.
o Calculate the ratio of the analyte peak area to the IS peak area.

» Construct a calibration curve by plotting the peak area ratio against the nominal
concentration of the calibration standards using a weighted linear regression.

o Determine the concentration of Analyte X in the QC and study samples by interpolating their
peak area ratios from the calibration curve.

Visualizations
Logical Workflow for Using a Deuterated Internal
Standard

The following diagram illustrates the rationale behind using a stable isotope-labeled internal
standard in a quantitative bioanalytical workflow.
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Diagram 1: Rationale for a Deuterated Internal Standard

Quantify vs. Calibration Curve

Data Processing

Click to download full resolution via product page

Caption: Rationale for using a deuterated internal standard.
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Experimental Workflow Diagram

The following diagram outlines the key steps in a typical bioanalytical experiment using 1-
Bromooctane-d4 as an internal standard.
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Caption: A typical bioanalytical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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